

understanding the components of TCO-PEG4-VC-PAB-MMAE

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An In-depth Technical Guide to the Core Components of TCO-PEG4-VC-PAB-MMAE

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the multifaceted agent-linker conjugate, **TCO-PEG4-VC-PAB-MMAE**, a critical component in the development of advanced antibody-drug conjugates (ADCs). We will dissect each of its components, present relevant quantitative data, outline key experimental protocols, and provide visualizations to illustrate its mechanism and experimental workflows.

Deconstruction of TCO-PEG4-VC-PAB-MMAE

TCO-PEG4-VC-PAB-MMAE is a sophisticated construct designed for targeted cancer therapy. [1][2] It comprises a bioorthogonal conjugation moiety (TCO), a hydrophilic spacer (PEG4), an enzymatically cleavable dipeptide linker (VC), a self-immolative spacer (PAB), and a potent cytotoxic payload (MMAE).[1][2]

• TCO (trans-cyclooctene): This strained alkene is a key component for bioorthogonal chemistry.[3] It reacts with tetrazine-modified antibodies via an inverse electron-demand Diels-Alder (iEDDA) cycloaddition, a type of "click chemistry".[4][5] This reaction is known for its exceptional speed, high selectivity, and biocompatibility, as it proceeds efficiently under physiological conditions without the need for a metal catalyst.[4][6] The TCO group enables the precise, site-specific attachment of the drug-linker to the antibody.[1][2]



- PEG4 (Polyethylene Glycol, 4 units): The PEG4 moiety is a short polyethylene glycol chain that acts as a hydrophilic spacer.[2][7] Its inclusion in the linker design serves several purposes: it enhances the solubility of the often hydrophobic drug-linker conjugate, reduces the potential for aggregation, and can minimize steric hindrance during the conjugation reaction.[1][2][7] Improved hydrophilicity can also contribute to favorable pharmacokinetic properties of the resulting ADC.[7]
- VC (Valine-Citrulline): The valine-citrulline dipeptide is a well-established enzymatically cleavable linker.[8][9] It is designed to be stable in the systemic circulation but is susceptible to cleavage by lysosomal proteases, particularly cathepsin B, which is often overexpressed in the tumor microenvironment.[9][10][11] This selective cleavage within the target cancer cell is a critical feature for the controlled release of the cytotoxic payload.[12]
- PAB (p-aminobenzyl): The p-aminobenzyl group functions as a self-immolative spacer.[13]
 [14] Following the enzymatic cleavage of the amide bond between citrulline and the PAB group by cathepsin B, a cascade of electronic rearrangements is initiated.[12][13][14] This spontaneous "self-immolation" leads to the efficient and traceless release of the MMAE payload in its unmodified, fully active form.[12][14]
- MMAE (Monomethyl Auristatin E): MMAE is a synthetic and highly potent antineoplastic
 agent derived from dolastatins.[15] Due to its extreme toxicity, it is not suitable as a
 standalone drug but is highly effective as a payload in ADCs.[10][15] MMAE functions as a
 potent inhibitor of tubulin polymerization.[10][16] By binding to tubulin, it disrupts the
 formation of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent
 apoptosis of rapidly dividing cancer cells.[16]

Quantitative Data

The following tables summarize key quantitative data for the components of **TCO-PEG4-VC-PAB-MMAE** and the molecule itself.

Table 1: Physicochemical Properties of TCO-PEG4-VC-PAB-MMAE



| Property | Value | Reference |
|---------------------------------------|---------------|-----------|
| CAS Number | 2758671-45-1 | [1][2] |
| Molecular Formula | C78H127N11O19 | [6] |
| Molecular Weight | 1522.91 g/mol | [6] |
| Topological Polar Surface Area (TPSA) | 384.72 Ų | [17] |
| Predicted LogP | 6.6632 | [17] |

Table 2: TCO-Tetrazine Reaction Kinetics

| TCO Derivative | Tetrazine Derivative | Second-Order Rate Constant (k ₂) (M ⁻¹ S ⁻¹) | Conditions | Reference |
|----------------|---------------------------------------|---|-----------------------------|-----------|
| Standard TCO | 3,6-di-(2-pyridyl)- s-tetrazine | ~2,000 | Organic/Aqueous Solvents | [18] |
| тсо | Hydrogen substituted tetrazines | 30,000 | PBS, 37°C | [19] |
| TCO | General | up to 3.3 x 10 ⁶ | Not specified | [7] |

Table 3: Stability of Valine-Citrulline (VC) Linker



| Plasma Source | Stability | Key Enzyme Responsible for Instability | Reference |
|---------------|---------------------------|--|-------------|
| Human | High stability | - | [1][20] |
| Mouse | Significantly less stable | Carboxylesterase 1c (Ces1c) | [1][20][21] |
| Rat | Unstable | Carboxylesterase (unspecified) | [11] |

Table 4: In Vitro Cytotoxicity of MMAE (IC50 Values)

| Cell Line | Cancer Type | IC50 (nM) | Reference |
|-----------|--------------------|-----------|-----------|
| BxPC-3 | Pancreatic Cancer | 0.97 | [4][22] |
| PSN-1 | Pancreatic Cancer | 0.99 | [4][22] |
| Capan-1 | Pancreatic Cancer | 1.10 | [4][22] |
| Panc-1 | Pancreatic Cancer | 1.16 | [4][22] |
| SKBR3 | Breast Cancer | 3.27 | [23] |
| HEK293 | Embryonic Kidney | 4.24 | [23] |
| RAMOS | Burkitt's Lymphoma | 0.12 | [24] |

Experimental Protocols

Detailed methodologies for key experiments involving **TCO-PEG4-VC-PAB-MMAE** are provided below.

Protocol 1: Bioorthogonal Antibody Conjugation

This protocol describes the conjugation of a tetrazine-modified antibody with **TCO-PEG4-VC-PAB-MMAE**.

Materials:



- Tetrazine-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)
- TCO-PEG4-VC-PAB-MMAE
- Anhydrous DMSO
- Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

- Reagent Preparation:
 - Allow the TCO-PEG4-VC-PAB-MMAE vial to equilibrate to room temperature before opening.
 - Prepare a stock solution of TCO-PEG4-VC-PAB-MMAE in anhydrous DMSO (e.g., 10 mg/mL).[25]
- Antibody Preparation:
 - Ensure the tetrazine-modified antibody is at a suitable concentration (e.g., 2 mg/mL) in an amine-free buffer like PBS.[25]
- Conjugation Reaction:
 - Add a molar excess of the TCO-PEG4-VC-PAB-MMAE DMSO stock solution to the antibody solution. The exact molar ratio may need to be optimized but a 5-10 fold excess is a common starting point.
 - Gently mix the reaction solution by pipetting.
 - Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-16 hours, protected from light.
- Purification:
 - Remove the unreacted TCO-PEG4-VC-PAB-MMAE and DMSO by buffer exchange using a desalting column equilibrated with the desired final buffer (e.g., PBS).[25]



- Characterization:
 - Determine the protein concentration (e.g., by A280 measurement).
 - Analyze the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[8][26]
 - Assess the level of aggregation using Size Exclusion Chromatography (SEC-HPLC).[14]

Protocol 2: Cathepsin B-Mediated Linker Cleavage Assay

This protocol outlines the steps to evaluate the enzymatic cleavage of the VC-PAB linker in an ADC.[10]

Materials:

- ADC conjugated with TCO-PEG4-VC-PAB-MMAE
- Recombinant human Cathepsin B
- Activation Buffer (e.g., 25 mM MES, 5 mM DTT, pH 5.0)[27]
- Assay Buffer (e.g., 25 mM MES, pH 5.0)[27]
- Quenching Solution (e.g., ice-cold acetonitrile with an internal standard)[10]
- LC-MS/MS system

Procedure:

- Enzyme Activation:
 - Activate Cathepsin B by incubating it in Activation Buffer at room temperature for 15 minutes.[27]
- Reaction Setup:



- In a microcentrifuge tube, combine the ADC construct with the activated Cathepsin B in the Assay Buffer.
- Include a no-enzyme control (ADC in Assay Buffer only) to assess linker stability.[10]
- Incubation:
 - Incubate the reaction mixture at 37°C.[10]
- Time-Course Analysis:
 - At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[10]
 - Immediately quench the reaction by adding an excess of cold Quenching Solution.[10]
- Sample Analysis:
 - Centrifuge the quenched samples to precipitate the protein.
 - Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released MMAE payload.[28]
- Data Analysis:
 - Plot the concentration of the released MMAE against time to determine the cleavage kinetics.[28]

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of an ADC.[16]

Materials:

- Antigen-positive cancer cell line
- Complete cell culture medium
- 96-well cell culture plates



- ADC conjugated with TCO-PEG4-VC-PAB-MMAE
- Isotype control ADC (non-binding antibody with the same linker-drug)
- Free MMAE
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) labeling reagent
- Solubilization solution
- Microplate reader

Procedure:

- · Cell Seeding:
 - Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[16]
- Treatment:
 - Prepare serial dilutions of the ADC, isotype control ADC, and free MMAE in complete culture medium.
 - Remove the old medium and add 100 μL of the various drug dilutions to the respective wells.[16] Include untreated cells as a control.
- Incubation:
 - Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO₂ incubator.
- MTT Assay:
 - Add 10 μL of MTT labeling reagent to each well and incubate for 4 hours.
 - $\circ~$ Add 100 μL of Solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
- Data Acquisition:

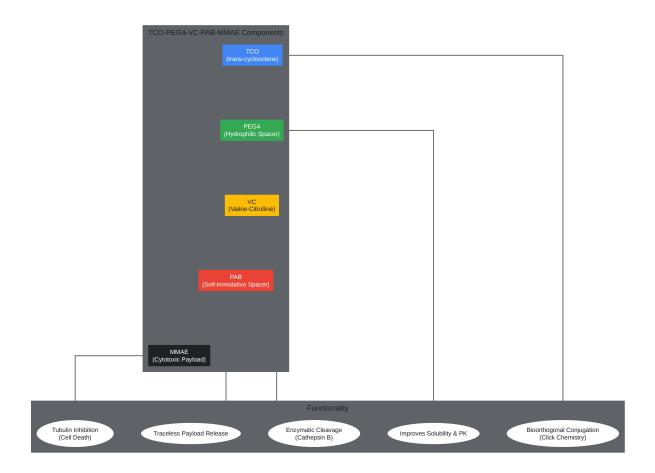


- Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.
- Data Analysis:
 - Subtract the background absorbance (media only wells).
 - Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
 - Plot the cell viability against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualizations

The following diagrams illustrate the key concepts and workflows associated with **TCO-PEG4-VC-PAB-MMAE**.

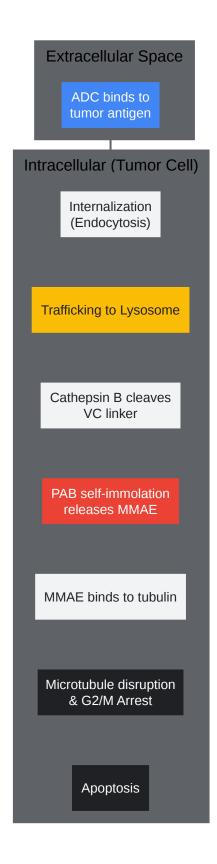




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Caption: Molecular components and their respective functions in TCO-PEG4-VC-PAB-MMAE.









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